Exclusive Enzymatic Processing: (R)-Mevalonate vs. (S)-Mevalonate
The crystal structure of Leishmania major mevalonate kinase (LmMK) bound to (R)-mevalonate reveals a stereospecific binding pocket. His25, Val202, and Thr283 form a hydrophobic site that specifically accommodates the C3 methyl group of (R)-mevalonate, while the main chain amide interacts with its C3 hydroxyl group [1]. This structural discrimination ensures that (S)-mevalonate is not phosphorylated, establishing that only the (R)-enantiomer can enter the mevalonate pathway [1].
| Evidence Dimension | Enantioselective binding and phosphorylation |
|---|---|
| Target Compound Data | (R)-mevalonate: Forms specific interactions with His25, Val202, and Thr283; is phosphorylated. |
| Comparator Or Baseline | (S)-mevalonate: Cannot form these stereospecific interactions; not phosphorylated. |
| Quantified Difference | Qualitative binary outcome: Active (R) vs. Inactive (S). |
| Conditions | X-ray crystallography (1.75-1.9 Å resolution) and radiometric kinase assay. |
Why This Matters
Procurement of the pure (R)-enantiomer is mandatory for any study of the mevalonate pathway, as the (S)-enantiomer is inert and the racemic mixture will exhibit only ~50% of the expected activity.
- [1] Sgraja, T., Smith, T. K., & Hunter, W. N. Structure, substrate recognition and reactivity of Leishmania major mevalonate kinase. BMC Structural Biology. 2007, 7, 20. View Source
